10-Chloro-10, 11-dihydrodibenz[b,f]thiepin
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Overview
Description
10-Chloro-10, 11-dihydrodibenz[b,f]thiepin is an organic compound with the molecular formula C14H11ClS It belongs to the class of dibenzothiepins, which are characterized by a tricyclic structure containing sulfur
Mechanism of Action
Target of Action
Related compounds have been suggested to have neuroleptic properties , indicating potential targets within the nervous system.
Mode of Action
Given its potential neuroleptic properties , it may interact with receptors in the nervous system, altering neurotransmitter activity and leading to changes in neural signaling.
Result of Action
As a potential neuroleptic , it could have effects such as altering neural signaling, which could lead to changes in behavior or perception.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin typically involves the chlorination of 10, 11-dihydrodibenz[b,f]thiepin. One common method includes the reaction of 10, 11-dihydrodibenz[b,f]thiepin with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
10, 11-dihydrodibenz[b,f]thiepin+SOCl2→10-Chloro-10, 11-dihydrodibenz[b,f]thiepin+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
10-Chloro-10, 11-dihydrodibenz[b,f]thiepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-Chloro-10, 11-dihydrodibenz[b,f]thiepin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-10, 11-dihydrodibenz[b,f]thiepin-10-amine
- 10-Bromo-10, 11-dihydrodibenz[b,f]thiepin
- 10-Hydroxy-10, 11-dihydrodibenz[b,f]thiepin
Uniqueness
10-Chloro-10, 11-dihydrodibenz[b,f]thiepin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 10th position enhances its reactivity and potential interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
5-chloro-5,6-dihydrobenzo[b][1]benzothiepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClS/c15-12-9-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQGARUWFXXYMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2SC3=CC=CC=C31)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513951 |
Source
|
Record name | 10-Chloro-10,11-dihydrodibenzo[b,f]thiepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1725-32-2 |
Source
|
Record name | 10-Chloro-10,11-dihydrodibenzo[b,f]thiepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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